Phenylaminoimidazo(1,2-alpha)pyridine
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Overview
Description
PHENYLAMINOIMIDAZO(1,2-ALPHA)PYRIDINE is an organic compound belonging to the class of aryl-phenylketones. These compounds are characterized by a ketone group substituted by one aryl group and a phenyl group . This compound is a small molecule with a chemical formula of C20H14Cl2N4O3S and a molecular weight of 461.321 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYLAMINOIMIDAZO(1,2-ALPHA)PYRIDINE typically involves the functionalization of imidazo[1,2-a]pyridines. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve the use of radical reactions to introduce functional groups onto the imidazo[1,2-a]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
PHENYLAMINOIMIDAZO(1,2-ALPHA)PYRIDINE undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while substitution reactions may yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
PHENYLAMINOIMIDAZO(1,2-ALPHA)PYRIDINE has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of various derivatives and functionalized compounds.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-tuberculosis agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
PHENYLAMINOIMIDAZO(1,2-ALPHA)PYRIDINE can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Benzenesulfonamides: These compounds contain a sulfonamide group and are used in various pharmaceutical applications.
Aryl-phenylketones: These compounds have a ketone group substituted by an aryl and a phenyl group.
This compound is unique due to its specific structure and the range of functionalizations it can undergo, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry .
Properties
Molecular Formula |
C20H14Cl2N4O3S |
---|---|
Molecular Weight |
461.3 g/mol |
IUPAC Name |
4-[[6-(2,6-dichlorobenzoyl)imidazo[1,2-a]pyridin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C20H14Cl2N4O3S/c21-15-2-1-3-16(22)19(15)20(27)12-4-9-18-25-17(11-26(18)10-12)24-13-5-7-14(8-6-13)30(23,28)29/h1-11,24H,(H2,23,28,29) |
InChI Key |
UQAWGIKJINAKIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C2=CN3C=C(N=C3C=C2)NC4=CC=C(C=C4)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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